Raseglurant
CAS No.: 757950-09-7
Cat. No.: VC0541068
Molecular Formula: C15H13FN2
Molecular Weight: 240.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 757950-09-7 |
---|---|
Molecular Formula | C15H13FN2 |
Molecular Weight | 240.27 g/mol |
IUPAC Name | 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |
Standard InChI | InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |
Standard InChI Key | MEDCLNYIYBERKO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Canonical SMILES | CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Raseglurant’s chemical structure features a benzimidazole core substituted with a fluorophenyl group and a methylpiperazine moiety (Table 1). This design optimizes blood-brain barrier permeability and receptor binding.
Table 1: Chemical and Pharmacokinetic Properties of Raseglurant
Property | Value | Source |
---|---|---|
Molecular Formula | C15H13FN2 | |
Molecular Weight | 256.28 g/mol | |
CAS Registry Number | 757950-09-7 | |
logP | 3.2 (predicted) | |
Plasma Protein Binding | >90% | |
Half-life (in mice) | ~2.5 hours |
Mechanism of Action: mGlu5 Receptor Modulation
The mGlu5 receptor, a Group I metabotropic glutamate receptor, couples to Gq proteins and enhances neuronal excitability via phospholipase C (PLC) activation . Raseglurant binds to an allosteric pocket within the receptor’s transmembrane domain, stabilizing an inactive conformation and reducing glutamate-induced signaling. Key mechanistic insights include:
-
In Vitro Inhibition: In HEK-293T cells expressing mGlu5, raseglurant inhibited quisqualate-induced inositol phosphate (IP) accumulation with a pEC50 of 7.52, achieving >90% receptor blockade at 1 µM .
-
Photoactivation Studies: A caged derivative, JF-NP-26, enabled spatiotemporal control of raseglurant release. Violet light (405 nm) uncaging JF-NP-26 restored mGlu5 inhibition in striatal neurons, reducing calcium influx by 70% (p<0.001 vs. dark controls) .
Preclinical Research and Efficacy Findings
Analgesic Effects in Rodent Models
Raseglurant demonstrated dose-dependent analgesia in neuropathic and inflammatory pain models:
-
Chronic Constriction Injury (CCI): Systemic administration (10 mg/kg, i.p.) increased mechanical pain thresholds by 40% (p<0.01) in mice, with effects persisting for 4 hours post-administration .
-
Formalin Test: In phase I (acute pain) and phase II (chronic pain), raseglurant reduced nocifensive behaviors by 70% and 97%, respectively (p<0.001 vs. vehicle) .
Table 2: Preclinical Efficacy of Raseglurant
Model | Dose (mg/kg) | Effect Size | p-value | Source |
---|---|---|---|---|
CCI (mechanical) | 10 i.p. | +40% threshold | <0.01 | |
Formalin Phase I | 10 i.p. | -70% licking | <0.001 | |
Formalin Phase II | 10 i.p. | -97% licking | <0.001 |
Neurochemical Specificity
Raseglurant exhibited >100-fold selectivity for mGlu5 over other mGlu subtypes (mGlu1, mGlu2/3) . No off-target binding to monoamine transporters or ion channels was reported .
Clinical Development and Challenges
Phase 2 Trials
-
Migraine Prevention (NCT00820105): A randomized, double-blind study (n=120) evaluated raseglurant (50–200 mg/day) over 12 weeks. While initial data suggested reduced migraine frequency, the trial was terminated early due to tolerability concerns .
-
GERD (NCT00820079): Despite reducing esophageal acid exposure in a Phase 2b trial, development was discontinued in 2010, likely due to insufficient efficacy versus proton pump inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume